molecular formula C18H20ClN3O4 B101019 Nitroxazepine hydrochloride CAS No. 16398-39-3

Nitroxazepine hydrochloride

Cat. No. B101019
CAS RN: 16398-39-3
M. Wt: 377.8 g/mol
InChI Key: QQYWZPWIDBROOG-UHFFFAOYSA-N
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Description

Nitroxazepine, also known by the brand name Sintamil, is a tricyclic antidepressant (TCA) introduced by Ciba-Geigy (now Novartis) for the treatment of depression in India in 1982 . It is also indicated for the treatment of nocturnal enuresis . Nitroxazepine acts as a serotonin-norepinephrine reuptake inhibitor and has similar effects to imipramine, but with certain advantages, such as lower anticholinergic side effects .


Molecular Structure Analysis

The structure of Nitroxazepine was solved by direct methods and refined with observed Cu Kα reflections . The tricyclic framework takes up a saddle shape with the heterocyclic ring in boat conformation . The flanking planar aromatic rings make angles with the central ring plane .


Chemical Reactions Analysis

Nitroxazepine hydrochloride has been studied using polarographic methods and voltammetric behaviour . These methods have been used for the quantitative determination of Nitroxazepine hydrochloride in its pure form and in tablets .

Scientific Research Applications

Electrochemical Analysis and Detection

  • Nitroxazepine hydrochloride's electrochemical behavior has been studied in different solubilized systems and biological fluids. The research indicates that the addition of certain surfactants can enhance the electrochemical response of the drug. This finding is significant for the determination of nitroxazepine in pharmaceutical formulations and biological fluids, showcasing its potential application in sensitive and selective assays (Jain, Rather, & Dwivedi, 2011).

Pharmaceutical Analysis

  • A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of Nitroxazepine hydrochloride in pharmaceutical dosage forms. This method emphasizes the drug's application in quality control and consistency in pharmaceutical manufacturing (Praveen et al., 2010).

Interaction with Neurotransmitters

  • Nitroxazepine's interactions with carbon nanotubes, serotonin, and norepinephrine have been analyzed using quantum computations. This study reveals the drug's reactivity and potential role in neurotransmitter interactions, providing insights into its mechanism of action at a molecular level (Shojaie, 2020).

Nitroreductase Activity

  • Studies on the metabolism of nitrobenzodiazepines like Nitroxazepine in Escherichia coli have highlighted the role of nitroreductase enzymes. Understanding this metabolic pathway can aid in developing treatments for overdose and addiction, demonstrating the drug's relevance in pharmacological and toxicological research (LinWu et al., 2009).

properties

IUPAC Name

5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4.ClH/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYWZPWIDBROOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936895
Record name 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sintamil

CAS RN

16398-39-3
Record name Nitroxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16398-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sintamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016398393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[3-(dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NITROXAZEPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7LU3BJ31L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Usha, MM Bhadbhade, K Venkatesan… - … Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) Structure and conformation of an antidepressant drug, nitroxazepine hydrochloride monohydrate Acta Crystallographica Section B Structural Crystallography and Crystal …
Number of citations: 6 scripts.iucr.org
AK Mishra, KD Gode - Analyst, 1985 - pubs.rsc.org
… behaviour of nitroxazepine hydrochloride. However, several … of nitroxazepine hydrochloride and its determination in tablets. … the half-wave potential (EJ of nitroxazepine hydrochloride. …
Number of citations: 16 pubs.rsc.org
MP Chitnis, SG Pradhan, K Satyamoorthy… - Cancer drug …, 1987 - liebertpub.com
… of nitroxazepine hydrochloride, an antidepressant. The effect of nitroxazepine hydrochloride … cells treated in vitro with nitroxazepine hydrochloride, adriamycin and a combination of the …
Number of citations: 5 www.liebertpub.com
R Jain, JA Rather, A Dwivedi - Materials Science and Engineering: C, 2011 - Elsevier
… Thus the main objective of the present work is to develop an electrochemical method for the determination of nitroxazepine hydrochloride utilizing enhancement effect of solubilized …
Number of citations: 5 www.sciencedirect.com
RK Maller, K Nagarajan - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… isotope dilution analyses (RIDA) involving repeated crystallisations from methanol-ether and TLC comparisons were with analytically pure unlabelled nitroxazepine hydrochloride. …
AD Bhatt, AM Nandkarni, LP Shah… - Indian Journal of …, 1991 - ncbi.nlm.nih.gov
A pharmacokinetic study was done on 10 depressed patients (DSM-III-R 296.3). The patients were treated with Sintamil (R)(nitroxazepine HCl) with titrated dose from 75 mg to 225 mg …
Number of citations: 1 www.ncbi.nlm.nih.gov
PS Praveen, B Anupama, P Sirisha, YH Reddy… - 2010 - pesquisa.bvsalud.org
… was developed for the determination of Nitroxazepine hydrochloride in bulk drug and its … in the range of 98.95‐99.43 % for Nitroxazepine hydrochloride when it was applied for its …
Number of citations: 0 pesquisa.bvsalud.org
B Blackwell - Side effects of drugs annual, 1977 - Elsevier
… Sintamil is nitroxazepine hydrochloride, but has fewer side effects. Application of Abott reveals marked anxiety, tremor, muscle spasms and insomnia. Involuntary contractions of …
Number of citations: 0 www.sciencedirect.com
C Sridevi - 1989
Number of citations: 0
CS Reddy, C Sridevi, SJ Reddy - Bulletin of …, 1995 - CENTRAL ELECTROCHEM RES …
Number of citations: 2

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